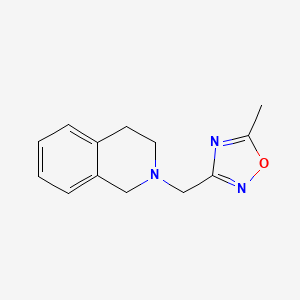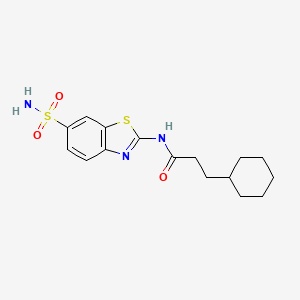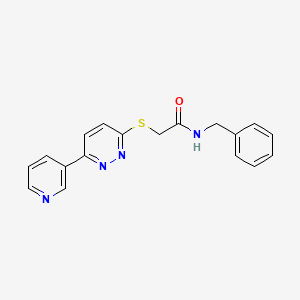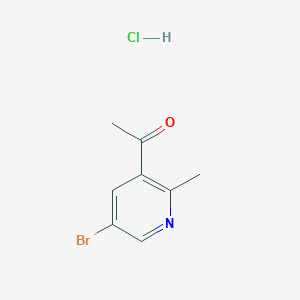
3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. This particular derivative is characterized by the presence of a 3,4-dihydroisoquinoline moiety attached to the oxadiazole ring, which could potentially impart unique chemical and biological properties to the molecule.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives has been explored in various studies. For instance, a one-pot protocol for the synthesis of 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles via DEAD-mediated oxidative Ugi/aza-Wittig reaction has been developed, which involves the reaction of (N-isocyanimine)triphenylphosphorane, carboxylic acids, and N-aryl-1,2,3,4-tetrahydroisoquinolines in the presence of DEAD as an oxidant . Although the specific compound is not mentioned, the methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is known to be versatile, allowing for various substitutions that can lead to significant changes in the compound's properties. The presence of the 3,4-dihydroisoquinoline group in the compound of interest suggests a complex structure that could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives are known to undergo various chemical reactions. For example, the synthesis of 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives from homophthalic anhydride involves the formation of 2-acylamino-1,2,3,4-tetrahydroisoquinoline-1,3-diones, which are then treated with polyphosphoric acid or phosphorus pentasulfide to yield the desired products . These reactions highlight the reactivity of the oxadiazole ring and its potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can affect the compound's melting point, solubility, and stability. The cytotoxic activity of some quinazolinone-1,3,4-oxadiazole conjugates against cancer cell lines indicates that these compounds can have significant biological activities, which may be related to their chemical properties .
Scientific Research Applications
Synthesis and Chemical Transformations
- Research has demonstrated the selective reduction of 1-[(1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydroisoquinolines to tetrahydroisoquinolines, which undergo ring isomerization to yield pyrazolo[5,1-a]isoquinolines. This process showcases a method for creating 4-substituted pyrimido[6,1-a]isoquinolin-2-imine hydrochlorides through catalytic hydrogenation, providing a pathway for the development of novel heterocyclic compounds (Korbonits et al., 1987).
Antiviral Applications
- Modifications of the oxadiazole ring in antiviral compounds have shown to enhance metabolic stability against hepatic metabolism, suggesting potential improvements in the pharmacokinetic profiles of antipicornavirus compounds (Diana et al., 1995).
Anticancer Activities
- Quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have been synthesized and evaluated for their inhibitory activities against cancer cell lines, with some compounds showing potent anticancer properties. This research highlights the potential of these compounds in developing new anticancer therapies (Qiao et al., 2015).
Medicinal Chemistry
- The oxadiazole ring serves as a frequent motif in drug-like molecules, acting as bioisosteric replacements for ester and amide functionalities. Systematic comparisons between 1,2,4- and 1,3,4-oxadiazole isomers have revealed significant differences in lipophilicity, metabolic stability, and other pharmacokinetic properties, underlining the versatility and potential of oxadiazoles in drug design (Boström et al., 2012).
Thermo-Physical Characterization
- Studies on the thermo-physical properties of 1,3,4-oxadiazole derivatives in various solvents have contributed to understanding their solute-solvent interactions, which is crucial for the development of pharmaceutical formulations and material science applications (Godhani et al., 2013).
Future Directions
properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-14-13(15-17-10)9-16-7-6-11-4-2-3-5-12(11)8-16/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKZNRJKPSDWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B2550319.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2550320.png)







![N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2550335.png)
![3-(3-Methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2550337.png)

![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2550341.png)
![1-(4-Cyano-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2550342.png)